Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
CAS No.: 55725-85-4
VCID: VC0015769
Molecular Formula: C27H30O5
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
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Description | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside is a chemical compound with the molecular formula C27H30O5 and a molecular weight of 434.52 g/mol. It functions as a glycosylation reagent in the synthesis of oligosaccharides and polysaccharides . This compound is also utilized as an intermediate in creating more complex organic molecules, specifically nucleoside analogs and antiviral drugs. It also serves as a tool for studying enzyme mechanisms and metabolic pathways involving ribose derivatives. The compound is stored in a refrigerator . The primary mechanism of action involves its incorporation into DNA during replication, disrupting normal DNA synthesis. This leads to cell cycle arrest and programmed cell death (apoptosis) in malignant cells. Studies have demonstrated its antitumor effects across multiple cancer types and its ability to reduce cell proliferation in cancer cell lines. Due to its specific substitution pattern on the ribofuranoside ring, Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside possesses unique chemical properties and reactivity compared to similar compounds. The presence of three benzyl groups enhances its lipophilicity and stability, rendering it a valuable intermediate in synthesizing nucleoside analogs. Similar compounds include Methyl 2,3,5-tris-O-(phenylmethyl)-D-ribofuranoside, 1-O-methyl-2,3,5-tri-O-benzylpentofuranose, and (2R,3R,4R,5R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran. Another related compound is 2,3,5-Tri-O-benzyl-beta-D-ribofuranose, which has the molecular formula C26H28O5 . |
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CAS No. | 55725-85-4 |
Product Name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside |
Molecular Formula | C27H30O5 |
Molecular Weight | 434.5 g/mol |
IUPAC Name | (2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
Standard InChI | InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1 |
Standard InChIKey | DJVKHGGGJZLGII-FPCALVHFSA-N |
SMILES | COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES | COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Synonyms | Methyl 2,3,5-Tris-O-(phenylmethyl)-β-D-ribofuranoside; |
PubChem Compound | 14215302 |
Last Modified | Sep 15 2023 |
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